molecular formula C12H13ClFNO4 B2928213 2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248309-51-3

2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2928213
CAS RN: 2248309-51-3
M. Wt: 289.69
InChI Key: LVAZTLADHBNSEG-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-Chloro-3-fluoro” part suggests that it has chlorine and fluorine atoms substituted onto the benzene ring. The “5-[(2-methylpropan-2-yl)oxycarbonylamino]” part indicates the presence of an isobutyl group attached to the benzene ring through an amide linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro and fluoro groups onto the benzene ring, followed by the formation of the amide bond. This could potentially be achieved through a series of reactions including electrophilic aromatic substitution and amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, with the various substituents attached at the 2, 3, and 5 positions. The presence of the electronegative chlorine and fluorine atoms would likely influence the electronic distribution in the molecule .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of reactions. The carboxylic acid group could be involved in acid-base reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and carboxylic acid groups could confer solubility in polar solvents, while the aromatic ring and alkyl group could enhance solubility in non-polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a pharmaceutical if it exhibits beneficial biological activity .

properties

IUPAC Name

2-chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(13)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAZTLADHBNSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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